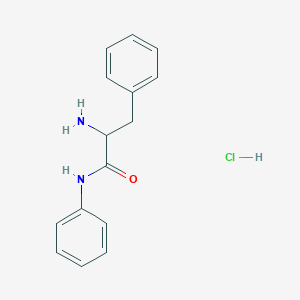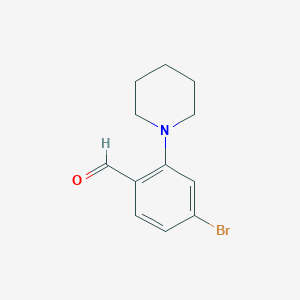
N-(4-Boronophényl)-1,3-propanesultam
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Boronophenyl)-1,3-propanesultam is a boronic acid derivative with the molecular formula C9H12O4N1S1B1. It is known for its unique structure, which includes a boronic acid group attached to a phenyl ring that is further substituted with a 1,1-dioxidoisothiazolidin-2-yl group.
Applications De Recherche Scientifique
N-(4-Boronophenyl)-1,3-propanesultam has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic applications, including as an inhibitor of specific enzymes or as a building block for drug development.
Industry: Utilized in the development of advanced materials and polymers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Boronophenyl)-1,3-propanesultam typically involves the reaction of a suitable phenylboronic acid derivative with a 1,1-dioxidoisothiazolidin-2-yl precursor. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper to facilitate the coupling reaction .
Industrial Production Methods
This includes optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors to enhance efficiency and safety .
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-Boronophenyl)-1,3-propanesultam can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form the corresponding boronic ester or alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, sodium periodate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, copper, and other transition metals.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the boronic acid group can yield boronic esters, while reduction can produce alcohols .
Mécanisme D'action
The mechanism of action of N-(4-Boronophenyl)-1,3-propanesultam involves its interaction with molecular targets such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in enzyme inhibition and molecular recognition studies .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (4-(Dimethylamino)methyl)phenyl)boronic acid
- (2-(4-Fluorophenoxy)phenyl)boronic acid
- (3-(2-Carboxyethyl)phenyl)boronic acid
- (4-(Morpholinomethyl)phenyl)boronic acid
- (2-(o-Tolyloxy)phenyl)boronic acid
Uniqueness
What sets N-(4-Boronophenyl)-1,3-propanesultam apart from these similar compounds is its unique 1,1-dioxidoisothiazolidin-2-yl group. This structural feature imparts distinct chemical properties and reactivity, making it particularly useful in specific synthetic and medicinal applications .
Propriétés
IUPAC Name |
[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BNO4S/c12-10(13)8-2-4-9(5-3-8)11-6-1-7-16(11,14)15/h2-5,12-13H,1,6-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJRFEMBBOLGQFX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)N2CCCS2(=O)=O)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BNO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1H-pyrrolo[3,2-b]pyridin-5-amine](/img/structure/B1289153.png)
![Benzyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B1289155.png)









